1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine, often referred to as 1-N-Boc-4-Pyrimidin-2-yl-piperazine, is a synthetic compound frequently employed in scientific research. [] This molecule belongs to the class of piperazine derivatives, characterized by a piperazine ring structure. [] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogen atoms is notable, as it allows for selective chemical modifications at the other nitrogen. []
Synthesis Analysis
One common method for synthesizing 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine involves a multi-step process starting from readily available precursors. [] The first step typically involves reacting 2-chloropyrimidine with piperazine to form 1-(pyrimidin-2-yl)piperazine. [] Subsequently, this intermediate is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base, such as triethylamine, to introduce the Boc protecting group. []
Molecular Structure Analysis
The molecular structure of 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine has been characterized using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, ] These studies have confirmed the presence of the piperazine ring, the pyrimidine ring, and the tert-butoxycarbonyl group. [, ] The piperazine ring typically adopts a chair conformation, while the pyrimidine ring is essentially planar. [, ]
Chemical Reactions Analysis
The presence of the Boc protecting group allows for selective reactions at the unprotected piperazine nitrogen. [] This enables the synthesis of a wide variety of derivatives with diverse structural and functional properties. [] Common reactions include alkylation, acylation, and reductive amination. [] For instance, reacting 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine with an alkyl halide in the presence of a base yields the corresponding N-alkylated derivative. []
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine is dependent on the specific derivative and its intended application. In many cases, the molecule acts as a building block or scaffold for the synthesis of more complex molecules with desired biological activities. [, , , , , , , , , , , , , , ] For example, it has been incorporated into the structure of inhibitors targeting enzymes like monoamine oxidase A (MAO-A) and cyclin-dependent kinases (CDKs). [, ]
Applications
1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine serves as a versatile building block in medicinal chemistry and drug discovery research. [, , , , , , , , , , , , , , ] It has been used in the synthesis of various bioactive compounds with potential therapeutic applications. [, , , , , , , , , , , , , , ] For instance:
Antimicrobial Agents: Derivatives have been investigated for their antimicrobial activities against bacteria and fungi. [, ]
Anticancer Agents: It serves as a key intermediate in the synthesis of compounds targeting CDKs, enzymes involved in cell cycle regulation and potential targets for cancer therapy. [, ]
Neurological Disorders: Researchers have explored its use in the development of novel treatments for neurological diseases, such as Alzheimer's disease. []
Related Compounds
Compound Description: This compound serves as a prime example of utilizing a pyrimidin-2-yl piperazine scaffold for constructing supramolecular frameworks. Research reveals that molecules of this compound assemble into a three-dimensional network through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds, further augmented by π–π stacking interactions and I⋯N halogen bonds [].
Compound Description: This series of compounds was designed and synthesized to investigate their potential as selective monoamine oxidase (MAO)-A inhibitors []. Some derivatives, specifically 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate, exhibited promising selective MAO-A inhibitory activity.
Compound Description: These compounds are salts of the protonated form of 4-(pyrimidin-2-yl)piperazine []. They are structurally interesting as they contain linked pyridinium-piperazine heterocycles. These salts showcase how the pyrimidin-2-yl piperazine moiety can act as a cation in salt formations.
Compound Description: The crystal structure of this compound reveals the presence of two molecules (A and B) in the asymmetric unit. These molecules are characterized by a dihedral angle between their terminal aromatic rings and a chair conformation of the central piperazine ring [].
Compound Description: This compound exists in a zwitterionic form due to the protonation of the piperazine nitrogen bearing the carboxylate group. The crystal structure demonstrates the formation of chains along the [] direction through N—H⋯O hydrogen bonds [].
Compound Description: This compound exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression []. This compound demonstrates significant antitumor efficacy in preclinical models of hematological malignancies.
Compound Description: This class of compounds exhibits potent microtubule-disrupting activities, making them potential anticancer agents []. They exhibit nanomolar potency in inhibiting cellular microtubule polymerization, arresting the cell cycle in the G2/M phase, and inducing cell death in various cancer cell lines.
Compound Description: This compound belongs to a series designed and synthesized for their potential antimicrobial activity []. These compounds were evaluated for their antibacterial and antifungal properties, showcasing the potential of modifications around the pyrimidine ring.
Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to Phase 3 clinical trials for treating type 2 diabetes [, ]. It exhibits a favorable pharmacokinetic profile and demonstrates efficacy in preclinical models by stimulating insulin secretion and improving glucose tolerance.
Compound Description: This compound features a 1,3-thiazolidin-4-one ring adopting an envelope conformation and a pyrimidine ring almost orthogonal to it []. The crystal packing reveals the formation of supramolecular dimers and tapes through C—H⋯O and C—H⋯S contacts.
Compound Description: This compound, featuring a pyrimidine core substituted with various aromatic rings and a sulfonamide group, was synthesized and characterized for its potential biological activity []. It was designed as part of a study exploring the synthesis and biological evaluation of new compounds.
Compound Description: This series of compounds represents a novel class of potent and selective CDK2 inhibitors with potential as anticancer agents []. Designed through bioisosteric replacement, these compounds exhibit sub-micromolar antiproliferative activity against a panel of cancer cell lines, induce cell cycle arrest, and trigger apoptosis.
Compound Description: This series focuses on 2-(benzimidazol-2-yl)quinoxalines coupled with piperazine, piperidine, and morpholine pharmacophores commonly found in antitumor drugs []. These compounds exhibited promising activity against various cancer cell lines, with some demonstrating high selectivity for lung adenocarcinoma cells.
Compound Description: S15535 is a selective serotonin 5-HT1A receptor partial agonist that enhances cholinergic transmission and improves cognitive function in rodent models []. This compound exhibits therapeutic potential for cognitive deficits associated with conditions like Alzheimer's disease.
Compound Description: The crystal structure of this compound shows that molecules are connected into centrosymmetric dimers through intermolecular N—H⋯N hydrogen bonds []. The pyrimidine and phenyl rings exhibit a twisted conformation.
Compound Description: This compound represents an example of a pyrimidine derivative crystallized and characterized using X-ray diffraction techniques [].
Compound Description: This compound, a potential template for drug design against CML, has been synthesized and structurally characterized []. The crystal structure reveals essential interactions, including hydrogen bonds and π-π stacking.
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist []. It exhibits complex pharmacokinetic behavior in humans, attributed to an inhibitory metabolite that influences its clearance.
Compound Description: This group of compounds represents a novel class of potential anticancer agents []. They exhibit the ability to inhibit proliferative cell growth.
Compound Description: This compound is an iridium(III) complex incorporating pyrimidine rings as ligands []. The complex has been structurally characterized, showcasing its unique coordination chemistry.
Compound Description: This compound is a salt composed of a 4-(pyrimidin-2-yl)piperazin-1-ium cation and an (E)-3-carboxyprop-2-enoate anion []. The crystal structure reveals the formation of a three-dimensional network through hydrogen bonds and π-π interactions.
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent []. The development of analytical methods, like the UPLC-QDa method described in the study, is crucial for detecting and quantifying such impurities to ensure drug safety.
Compound Description: This research investigates a series of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivatives focusing on their antimalarial activity against Plasmodium berghei [].
Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its absolute configuration and supramolecular organization [].
Compound Description: This series of compounds was synthesized and evaluated for their analgesic and anti-inflammatory activities []. This research focuses on developing new non-steroidal anti-inflammatory drugs (NSAIDs).
N-[2-(1-Benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide and Related Compounds
Compound Description: This series of compounds acts as muscarinic receptor antagonists, specifically targeting the M4 subtype. These antagonists are proposed as potential therapeutic agents for neurological disorders, such as Alzheimer's disease [].
Compound Description: This compound is a novel monomer synthesized from sulfadiazine and characterized for its potential in polymerization reactions []. It exhibits copolymerization capabilities with maleimide, leading to the formation of copolymers bearing sulfadiazine pendants.
Compound Description: This compound, along with its pharmaceutically acceptable salts, exhibits antipsychotic activity [].
Compound Description: ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases) with antibacterial activity []. It exhibits minimal cytotoxicity toward human cells and shows promise in attenuating bacterial growth and secondary metabolism.
Compound Description: This copper(II) complex, incorporating pyrimidine rings through sulfonamide linkages, has been structurally characterized, revealing its coordination geometry and ligand environment [].
N-(Pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea
Compound Description: This compound, featuring a pyrimidine ring linked to a thiourea moiety, has been synthesized and structurally characterized using X-ray diffraction []. Theoretical calculations provide further insights into its electronic structure and properties.
Compound Description: This amuvatinib derivative demonstrates selective toxicity towards glucose-starved tumor cells by inhibiting mitochondrial membrane potential []. Compound 6 holds potential as an antineoplastic agent, particularly for tumors with low glucose levels.
Compound Description: This compound functions as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It demonstrates potential as a therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC).
E-4-(2-Hydroxy-3-methoxybenzlideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide and its Metal Complexes
Compound Description: This Schiff base ligand, synthesized from 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde, and its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes have been characterized for their spectral, electrochemical, antimicrobial, and fluorescence properties [].
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity []. The study highlights the potential of these compounds as new antimicrobial agents, particularly those with a 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide structure, demonstrating potent activity and binding affinity to relevant targets.
4-Chloro-N-(pyrimidin-2-yl)aniline
Compound Description: This compound exemplifies a simple pyrimidine derivative with a chloroaniline substituent []. The crystal structure reveals the molecular conformation and intermolecular interactions.
Compound Description: This research focuses on characterizing the crystalline form A hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide []. The study investigates the dihydrate form and identifies characteristic peaks in its powder X-ray diffraction pattern.
Compound Description: [11C]DPFC is a novel positron emission tomography (PET) radiotracer designed for imaging fatty acid amide hydrolase (FAAH) in the brain []. The study demonstrates its successful radiosynthesis, high binding affinity for FAAH, and ability to visualize FAAH distribution in rat brains using PET imaging.
Compound Description: This compound, a substituted pyrimidinone derivative, has been structurally characterized using X-ray crystallography, revealing its molecular conformation and intermolecular interactions []. The crystal packing demonstrates a network of hydrogen bonds and π-π stacking interactions.
Compound Description: This study focuses on synthesizing and evaluating the fungicidal activity of a series of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines against Phytophthora capsici, a plant pathogen [].
Compound Description: This patent describes a series of phenyl-(4-phenyl-pyrimidin-2-yl)-amines as potential therapeutic agents, particularly as inhibitors of IKK [].
Compound Description: This co-crystal, composed of 4-nitrobenzoic acid and N-(pyrimidin-2-yl)aniline, provides insights into the intermolecular interactions and packing arrangements in the solid state [].
Compound Description: This compound has been synthesized and structurally characterized using X-ray diffraction []. The study also investigates its theoretical properties using computational methods.
Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes []. The development of new synthetic routes for this compound emphasizes its importance in pharmaceutical production.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.